2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-6(9(14)15)12-2-3-13-7(10)4-11-8(13)5-12/h4,6H,2-3,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBMVBRADLXNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN2C(=NC=C2Cl)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazo[1,2-a]pyrazine Ring Formation
The synthesis typically begins with the construction of the imidazo[1,2-a]pyrazine scaffold, which can be achieved by condensation reactions involving pyrazine derivatives and suitable amino precursors.
Condensation Reaction Optimization : Research shows that condensation of 2-aminopyrazine derivatives with aldehydes and isocyanides (Groebke-Blackburn reaction) efficiently forms the imidazo[1,2-a]pyrazine skeleton. For example, 2-aminopyrazine reacts with aromatic isocyanides and aldehydes to yield the bicyclic core, which can then be selectively reduced to the 5,6-dihydro form using catalytic hydrogenation (e.g., PtO2 catalyst under hydrogen atmosphere).
Tautomerization and Ring Closure : The tautomerization of intermediates and ring closure steps are carefully controlled to ensure regioselective formation of the 7(8H)-yl position in the imidazo[1,2-a]pyrazine ring.
Propanoic Acid Side Chain Installation
The propanoic acid moiety is generally introduced either by amidation or by alkylation of the imidazo[1,2-a]pyrazine core.
Amidation Using Coupling Agents : The carboxylic acid side chain can be attached via amide bond formation using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in the presence of bases like N,N-diisopropylethylamine. This reaction is typically performed in inert solvents such as dichloromethane or methanol at room temperature for several hours.
Oxidation and Reduction Steps : Intermediate ketones or alcohols on the side chain can be oxidized or reduced to achieve the desired propanoic acid functionality. For example, oxidation with Dess-Martin periodinane converts alcohol intermediates to aldehydes or acids, followed by purification steps.
Catalytic Hydrogenation and Final Purification
Hydrogenation : The partially saturated 5,6-dihydroimidazo[1,2-a]pyrazine ring is often obtained by catalytic hydrogenation of the aromatic precursor using Pd/C or PtO2 catalysts under hydrogen atmosphere at room temperature for extended periods (e.g., 12 hours).
Purification : The final compound is purified by chromatographic techniques such as silica gel column chromatography using solvent systems like dichloromethane/methanol mixtures to isolate the pure product.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Groebke-Blackburn Condensation | 2-Aminopyrazine, aromatic isocyanide, aldehyde | Formation of imidazo[1,2-a]pyrazine core |
| 2 | Catalytic Hydrogenation | PtO2 or Pd/C, H2 atmosphere, room temperature, 12 h | Reduction to 5,6-dihydroimidazo[1,2-a]pyrazine |
| 3 | Protective Group Removal | Trifluoroacetic acid or other acids | Deprotection of hydroxy/amino groups |
| 4 | Chlorination/Substitution | Chlorosulfonic acid or chlorinating agents | Introduction of 3-chloro substituent |
| 5 | Amidation | HATU or DMTMM, N,N-diisopropylethylamine, DCM/MeOH | Attachment of propanoic acid side chain |
| 6 | Oxidation | Dess-Martin periodinane, 40°C, 8 h | Conversion of alcohol intermediates to acid or aldehyde |
| 7 | Purification | Silica gel chromatography, DCM/MeOH solvent system | Isolation of pure final compound |
Research Findings and Optimization Notes
Reaction Yields and Selectivity : Optimization of condensation and coupling steps is critical to maximize yield and regioselectivity. Use of microwave irradiation has been reported to improve reaction times and yields in some condensation steps.
Protective Group Strategy : The choice of protective groups (e.g., t-butyl for hydroxyls, Boc for amines) facilitates selective functional group transformations and improves overall synthetic efficiency.
Catalyst and Solvent Effects : Hydrogenation catalysts such as PtO2 provide mild and selective reduction of the pyrazine ring without affecting other sensitive moieties. Solvent choice (e.g., dichloromethane, methanol, tetrahydrofuran) influences reaction kinetics and product purity.
Scalability : The described synthetic routes are amenable to scale-up, with purification steps adapted to preparative chromatography techniques suitable for larger batches.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used but may include amines, ethers, or thioethers.
Scientific Research Applications
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related imidazo[1,2-a]pyrazine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues and Substituent Effects

Key Observations :
- Substituent Position and Activity: The 3-chloro substituent in the target compound is uncommon in antimalarial imidazolopiperazines, which typically feature aromatic amino groups (e.g., 4-fluorophenylamino) at position 3 for enhanced Plasmodium inhibition .
- Carboxylic Acid vs. Amino-Ethanone: The propanoic acid group in the target compound increases polarity compared to the amino-ethanone moiety in analogues like GNF 177.
Biological Activity
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-substituted imidazo[1,2-a]pyrazine core with a propanoic acid group. Its molecular formula is C10H12ClN3O2, with a molecular weight of approximately 250.7 g/mol. The presence of the imidazo[1,2-a]pyrazine moiety is crucial as it is associated with various biological activities, including enzyme inhibition and antimalarial properties.
Research indicates that the compound may interact with several biological targets:
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description | References |
|---|---|---|
| Antimalarial | Significant reduction in parasitemia; potential interference with parasite metabolism | , |
| Enzyme Inhibition | Structural similarity to BACE inhibitors; potential for Alzheimer's disease treatment | |
| Molecular Docking | Effective binding to various enzymes/receptors; insights into therapeutic potential |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimalarial Studies : Research has shown that imidazolopyrazine derivatives can significantly reduce malaria parasite load in vitro and in vivo. A study demonstrated that certain derivatives could achieve over 99% reduction in parasitemia in murine models at low doses, indicating strong potential for development as antimalarial agents.
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to active sites of enzymes related to various diseases. This provides a foundational basis for further experimental validation and therapeutic exploration.
- Comparative Analysis : Similar compounds were analyzed for their biological activities. For instance, derivatives like 4-fluorophenyl imidazo compounds exhibited different electronic properties affecting their activity profiles compared to this compound.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid and its analogs?
Methodological Answer:
- Key Steps :
- Core Scaffold Synthesis : Use a one-pot, two-step reaction to assemble the imidazo[1,2-a]pyrazine core. For example, describes bromination of intermediates in DCM with bromine in acetic acid, followed by deprotection using HCl in dioxane .
- Chlorination : Introduce the 3-chloro substituent via electrophilic halogenation (e.g., using N-chlorosuccinimide) or via intermediates like tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (), followed by substitution .
- Propanoic Acid Sidechain : Couple the core with propanoic acid derivatives using carbodiimide-mediated amidation or nucleophilic substitution.
- Validation : Confirm purity via HPLC (≥95%) and structural integrity via / NMR and HRMS () .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- Multi-Spectral Approach :
- NMR : Identify diastereotopic protons in the 5,6-dihydroimidazo[1,2-a]pyrazine ring (δ 3.0–4.5 ppm) and confirm substitution patterns () .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm) and chloro-substituent vibrations (C-Cl at ~550–750 cm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm mass error () .
- Advanced Tip : Use 2D NMR (COSY, HSQC) to assign overlapping signals in the propanoic acid sidechain.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of anti-malarial activity in this compound class?
Methodological Answer:
- Critical Substituents :
- 3-Chloro Group : shows that chloro-substituted analogs (e.g., Compound 14, IC = 3 nM against 3D7 Plasmodium) exhibit enhanced activity compared to non-halogenated derivatives .
- Propanoic Acid Sidechain : The carboxylic acid group may improve solubility and target binding (e.g., via salt bridges with parasitic enzymes).
- Ring Modifications : Methyl or dimethyl groups at the 8-position () enhance metabolic stability .
- 3-Chloro Group : shows that chloro-substituted analogs (e.g., Compound 14, IC = 3 nM against 3D7 Plasmodium) exhibit enhanced activity compared to non-halogenated derivatives .
- Experimental Design :
Q. How can researchers reconcile contradictory IC50_{50}50 values across similar compounds in anti-malarial assays?
Methodological Answer:
- Case Study : reports IC values ranging from 10 nM (Compound 17) to 3360 nM (Compound 16) for imidazo[1,2-a]pyrazines . Contradictions may arise from:
- Parasite Strain Variability : Test compounds against both chloroquine-sensitive (3D7) and -resistant (W2) strains.
- Assay Conditions : Standardize incubation time (e.g., 72 hours), hematocrit levels, and % parasitemia.
- Statistical Analysis : Perform triplicate experiments with pIC ± SEM (e.g., uses ±0.1 log units) .
- Resolution : Validate hits in orthogonal assays (e.g., ex vivo schizont maturation inhibition).
Q. What strategies mitigate metabolic instability in imidazo[1,2-a]pyrazine derivatives?
Methodological Answer:
- Approaches :
- Steric Shielding : Introduce bulky groups (e.g., 8,8-dimethyl in ) to block cytochrome P450 oxidation .
- Prodrug Design : Mask the propanoic acid as an ester (e.g., ethyl ester) to improve oral bioavailability () .
- In Silico Predictors : Use ADMET software to prioritize analogs with favorable LogP (2–4) and low clearance.
- Validation : Perform microsomal stability assays (human/rat liver microsomes) and quantify half-life (t).
Q. How can researchers address low aqueous solubility in this compound class?
Methodological Answer:
- Formulation Strategies :
- Salt Formation : Convert the propanoic acid to a sodium or lysine salt ( describes salt synthesis for related triazolothiadiazines) .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance dissolution (e.g., ’s acetate prodrug) .
- Co-Solvents : Use DMSO/PEG400 mixtures (≤10% v/v) for in vivo dosing (: solubility = 10 mM in DMSO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

